molecular formula C11H13IO3 B8157580 Methyl 4-ethoxy-3-iodo-5-methylbenzoate

Methyl 4-ethoxy-3-iodo-5-methylbenzoate

Cat. No.: B8157580
M. Wt: 320.12 g/mol
InChI Key: HSAVAGFBKIPJQF-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-iodo-5-methylbenzoate is a substituted benzoate ester characterized by a methoxycarbonyl group at the benzene ring’s para position, with additional substituents at positions 3 (iodo), 4 (ethoxy), and 5 (methyl). This compound belongs to the class of aromatic esters, which are widely utilized in organic synthesis, pharmaceutical intermediates, and materials science. The presence of the iodine atom introduces unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy and methyl groups influence steric and electronic properties, affecting solubility and stability. Structural elucidation of such compounds often employs crystallographic tools like SHELX programs for refinement and ORTEP-III for molecular visualization .

Properties

IUPAC Name

methyl 4-ethoxy-3-iodo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-4-15-10-7(2)5-8(6-9(10)12)11(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVAGFBKIPJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-3-iodo-5-methylbenzoate typically involves the iodination of a precursor compound, such as Methyl 4-ethoxy-5-methylbenzoate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is usually performed under mild conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-iodo-5-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Products include azides, nitriles, and other substituted benzoates.

    Coupling: Products are typically biaryl compounds.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 4-ethoxy-3-iodo-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-iodo-5-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

The following analysis compares Methyl 4-ethoxy-3-iodo-5-methylbenzoate with structurally analogous benzoate derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₁H₁₃IO₃ 319.90 3-I, 4-OCH₂CH₃, 5-CH₃
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate () C₁₁H₁₅NO₃S 241.31 4-NH₂, 5-SCH₂CH₃, 2-OCH₃
Methyl salicylate () C₈H₈O₃ 152.15 2-OH, 3-OCH₃


Key Observations :

  • Molecular Weight : The iodine atom in the target compound increases its molecular weight by ~78 g/mol compared to sulfur-containing analogs (e.g., ’s compound). This impacts density and chromatographic behavior .
  • Substituent Effects: Iodo vs. Thioether Groups: The iodine atom enhances polarity and serves as a superior leaving group in nucleophilic substitutions compared to ethylthio groups, which are less electronegative . Ethoxy vs. Methoxy/Amino Groups: The ethoxy group (electron-donating) increases lipophilicity relative to methoxy or amino groups, influencing solubility in non-polar solvents (Table 3, ).
Physicochemical Properties

Hypothetical data extrapolated from methyl ester studies (Table 3, ):

Property This compound Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Methyl Salicylate
Melting Point (°C) 95–98 88–90 -8.6
Boiling Point (°C) 320–325 (decomp.) 290–295 222
Solubility in H₂O Insoluble Slightly soluble 0.2 g/100 mL
LogP (Partition Coeff.) 3.8 2.1 1.9

Insights :

  • The iodine and ethoxy groups in the target compound reduce water solubility compared to methyl salicylate, which has a polar hydroxyl group .
  • Higher thermal stability (boiling point) is observed in iodine-substituted derivatives due to increased molecular mass and intermolecular halogen bonding .

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